8-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine
Description
Properties
IUPAC Name |
8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN4/c13-9-4-1-3-8(7-9)10-5-2-6-17-11(10)15-12(14)16-17/h1-7H,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWUJXYWEOUDCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=CN3C2=NC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine typically involves the reaction of 3-fluorobenzylamine with a suitable triazolopyridine precursor. One common method involves the use of microwave-assisted synthesis, which has been shown to be efficient and yields high purity products. The reaction is carried out in dry toluene at elevated temperatures (around 140°C) under microwave conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for achieving high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
8-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding triazolopyridine oxides.
Reduction: Formation of reduced triazolopyridine derivatives.
Substitution: Formation of substituted triazolopyridine derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a scaffold for the development of new drugs, particularly as inhibitors of enzymes and receptors involved in various diseases.
Materials Science: The compound’s unique structure makes it suitable for use in the design of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 8-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Substituent Variations and Structural Modifications
Triazolopyridine derivatives exhibit diverse biological activities depending on substituent positions and functional groups. Key analogs include:
Key Observations :
- Positional Effects : The 8-position substituent (e.g., 3-fluorophenyl vs. 4-methanesulfonylphenyl) significantly impacts target selectivity. For example, the methanesulfonyl group in the JAK2 inhibitor () enhances binding to hydrophobic kinase pockets, while fluorine improves metabolic stability .
- Methoxy groups () improve solubility but may reduce membrane permeability.
- Ring System Differences : Pyrimidine-fused analogs () exhibit distinct bioactivity profiles compared to pyridine-based triazoles, such as broader antifungal activity .
Biological Activity
8-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a triazolopyridine core with a fluorophenyl substituent, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- IUPAC Name : 8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine
- Molecular Formula : C12H9FN4
- Molecular Weight : 230.23 g/mol
The biological activity of 8-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine is primarily attributed to its ability to interact with various molecular targets. These interactions can lead to the modulation of enzymatic and receptor activities:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical biological pathways. For instance, it has demonstrated inhibitory effects on thymidine phosphorylase, an enzyme implicated in cancer progression and angiogenesis .
- Receptor Modulation : It can bind to specific receptors, potentially altering signaling pathways related to cell proliferation and survival.
Antimicrobial Properties
Research indicates that 8-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine exhibits promising antibacterial and antifungal activities. Its structural features allow it to disrupt microbial cell functions effectively.
Anti-Cancer Activity
Several studies have highlighted the compound's potential as an anti-cancer agent:
- A study reported that derivatives of triazolopyridine compounds exhibited significant inhibition of angiogenesis markers such as VEGF and MMP-9 in breast cancer cells .
- The structure-activity relationship (SAR) studies suggest that modifications in the fluorophenyl group can enhance the anti-cancer efficacy of the compound.
Neuroprotective Effects
Preliminary investigations suggest that this compound may possess neuroprotective properties. Its ability to modulate neurotransmitter systems could make it a candidate for further research in neurodegenerative diseases.
Case Studies and Research Findings
Comparison with Similar Compounds
The unique structure of 8-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine sets it apart from other triazole-containing compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines | Different functional groups | Varying enzyme inhibition |
| Thiazolo[3,2-a]pyridines | Fused heterocycles with different substituents | Limited antimicrobial activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
